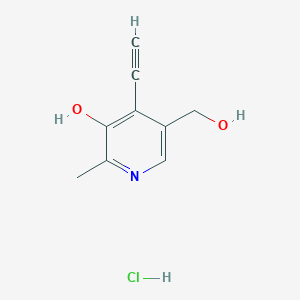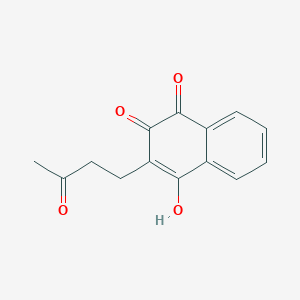
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of recyclable catalysts like nano copper (II) oxide suggest potential scalability for industrial applications.
化学反应分析
Types of Reactions
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione has several scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of human topoisomerase II, leading to apoptosis and mitochondrial dysfunction in cancer cells . The compound’s antibacterial and anti-inflammatory effects are likely due to its ability to interfere with bacterial cell walls and inflammatory pathways.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its antibacterial and anti-inflammatory properties.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Used in the synthesis of novel heterocyclic compounds.
Uniqueness
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione stands out due to its specific structure, which allows for unique interactions in biological systems and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of fluorescent materials further highlight its versatility.
属性
CAS 编号 |
64198-79-4 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
4-hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O4/c1-8(15)6-7-11-12(16)9-4-2-3-5-10(9)13(17)14(11)18/h2-5,16H,6-7H2,1H3 |
InChI 键 |
OHVFSGGQGWQAFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)



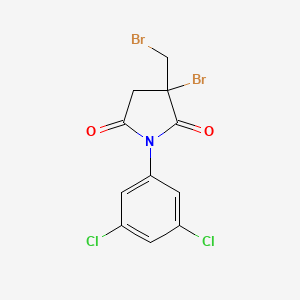
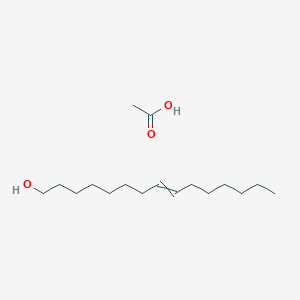
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
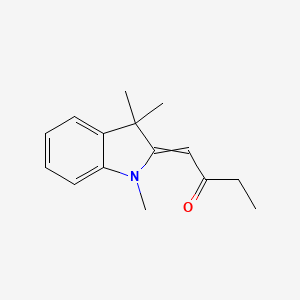
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
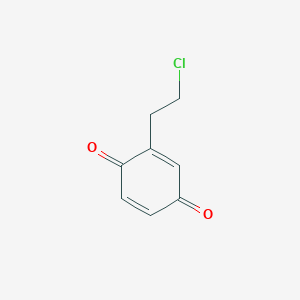
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
